molecular formula C12H12N4 B2381826 4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320222-36-2

4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine

Cat. No. B2381826
CAS RN: 2320222-36-2
M. Wt: 212.256
InChI Key: WJQUZYHHNNQCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds have been studied for their potential as CDK2 inhibitors, which makes them interesting for cancer treatment . Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds have received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions. For example, in one study, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study discussed the synthesis of imidazole containing compounds, which are also known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a number of different elements. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds are key features of these molecules . More detailed information about the molecular structure can be found in the referenced studies .


Chemical Reactions Analysis

These compounds undergo a variety of chemical reactions. For instance, one study mentioned a mechanism involving sequential Knoevenagel–Michael addition reactions . Another study discussed the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound .

Mechanism of Action

The mechanism of action of these compounds is related to their potential as CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions for research on these compounds could involve further investigation into their potential as CDK2 inhibitors and their use in cancer treatment . Additionally, more research could be done to explore their synthesis and to better understand their physical and chemical properties.

properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-6-16(7-3-1)12-10-4-5-13-8-11(10)14-9-15-12/h1-2,4-5,8-9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQUZYHHNNQCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.